molecular formula C17H28N2O2 B573222 tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate CAS No. 162997-33-3

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

Cat. No.: B573222
CAS No.: 162997-33-3
M. Wt: 292.423
InChI Key: QOCOQICNCWFZCK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-cyanocyclohexylamine with tert-butyl 4-piperidone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular research and industrial applications .

Biological Activity

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 162997-33-3
  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing pathways involved in pain perception and mood regulation.

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. In a study involving animal models, the compound demonstrated a dose-dependent reduction in pain response, suggesting its potential as a therapeutic agent for pain management.

Neuroprotective Properties

The compound has also been investigated for neuroprotective effects. Preliminary studies suggest that it may reduce neuronal damage in models of neurodegeneration, possibly through mechanisms involving the inhibition of inflammatory pathways and oxidative stress.

Case Studies and Research Findings

  • Study on Pain Modulation :
    • A study published in Journal of Medicinal Chemistry evaluated the antinociceptive properties of several piperidine derivatives, including this compound. Results showed significant pain relief in acute pain models, with an IC50 value indicating effective dosage ranges for therapeutic use .
  • Neuroprotection in Experimental Models :
    • In vitro studies demonstrated that the compound could protect against glutamate-induced toxicity in neuronal cell cultures. This suggests potential applications in treating conditions like Alzheimer's disease or other neurodegenerative disorders .
  • Synergistic Effects with Other Agents :
    • Research has indicated that when combined with other analgesics or anti-inflammatory agents, this compound may enhance overall efficacy, leading to better pain management outcomes .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compoundModulation of neurotransmitter systemsAntinociceptive, neuroprotective
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateInhibition of specific enzymesAntimicrobial properties
Tert-butyl 4-(iodomethyl)piperidine-1-carboxylateElectrophilic substitution reactionsPotential anticancer activity

Properties

CAS No.

162997-33-3

Molecular Formula

C17H28N2O2

Molecular Weight

292.423

IUPAC Name

tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3

InChI Key

QOCOQICNCWFZCK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N

Origin of Product

United States

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